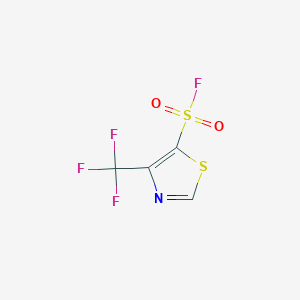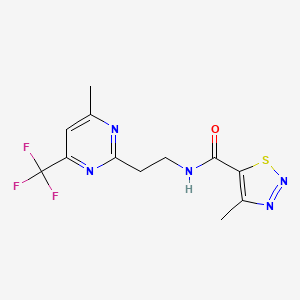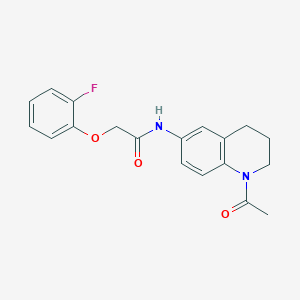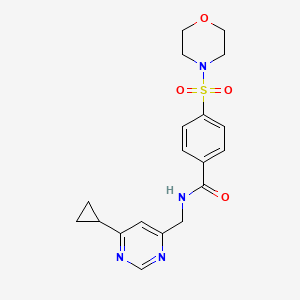![molecular formula C13H11F3N2O2 B2669662 5-Cyclobutyl-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole CAS No. 680216-02-8](/img/structure/B2669662.png)
5-Cyclobutyl-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5-Cyclobutyl-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole” is a chemical compound with the molecular formula C13H11F3N2O2 . It is a member of the oxadiazole family, which are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring .
Synthesis Analysis
The synthesis of similar compounds often involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The synthesis of related compounds starts with a cyclocondensation reaction of 3-methylbutanal and ethyl 4,4,4-trifluoro-3-oxobutanoate as a key trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “this compound” and similar compounds can be analyzed using 1H, 13C, 11B, and 19F NMR spectroscopy . The introduction of the -OCF3 group influences the acidity, depending on the position of a substituent .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight, which is 284.23 . The introduction of the -OCF3 group influences the acidity, depending on the position of a substituent .科学的研究の応用
Synthesis and Biological Evaluation
Anticancer and Anti-Diabetic Potential
A series of 1,3,4-Oxadiazoles derivatives were synthesized and evaluated for their anti-cancer and anti-diabetic properties. The synthesis involved condensation of aldehydes and acetophenones with acid hydrazide, yielding Schiff bases, which upon cyclization, produced 1,3,4-oxadiazole derivatives. These compounds were tested for cytotoxic efficacy against the LN229 Glioblastoma cell line and showed significant apoptosis in cancer cells. Additionally, in vivo studies on a genetically modified diabetic model (Drosophila melanogaster) indicated that certain compounds exhibited notable anti-diabetic activity by significantly lowering glucose levels (Sathyanarayana D. Shankara et al., 2022).
Antibacterial Activity
Novel 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole derivatives were prepared and examined for their antibacterial activity, showcasing the versatility of oxadiazole derivatives in combating bacterial infections (A. Parameshwar et al., 2017).
Anti-protozoal Activity
The synthesis of novel oxadiazolyl pyrrolo triazole diones demonstrated significant anti-protozoal and cytotoxic activities, further highlighting the potential of 1,2,4-oxadiazole and 1,2,3-triazole containing compounds as bioactive agents (Y. Dürüst et al., 2012).
Advanced Material Applications
Liquid Crystalline Properties
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles showed that some of the synthesized compounds exhibit smectic or nematic phases, indicating their high potential as liquid crystalline monomers for advanced material applications (G. Jian et al., 2014).
Organic Light Emitting Diodes (OLEDs)
Iridium(III) complexes with 1,2,4-oxadiazole-based ancillary ligands were developed for use in OLEDs. These complexes exhibited green phosphorescence with high photoluminescence quantum efficiency, demonstrating their application in creating efficient OLEDs with low efficiency roll-off (Yi Jin et al., 2014).
将来の方向性
特性
IUPAC Name |
5-cyclobutyl-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O2/c14-13(15,16)19-10-6-4-8(5-7-10)11-17-12(20-18-11)9-2-1-3-9/h4-7,9H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLGNFPHBAWESD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NC(=NO2)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-Methoxyphenyl)sulfanyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone](/img/structure/B2669581.png)
![5-amino-1-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2669582.png)

![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl pentanoate](/img/structure/B2669584.png)

![2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2669590.png)

![N-(1-cyanocycloheptyl)-2-[3-(1-cyclopropyltetrazol-5-yl)anilino]acetamide](/img/structure/B2669593.png)
![N-(2-chlorobenzyl)-6-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]thio}pyrimidin-4-amine](/img/structure/B2669596.png)
![Ethyl 2-(2-(4-(3-chlorophenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2669598.png)

![9-Cyclohexyl-3-[(3,4-dichlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2669600.png)

